molecular formula C19H16 B6317532 1-methyl-2,4-diphenylbenzene CAS No. 10468-84-5

1-methyl-2,4-diphenylbenzene

Cat. No.: B6317532
CAS No.: 10468-84-5
M. Wt: 244.3 g/mol
InChI Key: QKMCPQRFOFSEIV-UHFFFAOYSA-N
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Description

1-Methyl-2,4-diphenylbenzene is a polyaryl aromatic compound of high interest in advanced materials research. Its molecular structure, featuring a central benzene ring substituted with methyl and phenyl groups, makes it a valuable scaffold for constructing functional organic materials . Researchers are exploring its use as a fundamental building block in the development of novel organic electronic materials . Potential applications include serving as a precursor for organic light-emitting diodes (OLEDs) and other molecular electronic devices, where the arrangement of phenyl rings can influence charge transport and emissive properties . The methyl group may offer a site for further functionalization or modulate the crystal packing and solubility of the molecule. This compound is provided for research purposes to aid in the discovery and development of next-generation materials. For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMCPQRFOFSEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 2,4 Diphenylbenzene and Its Derivatives

Carbon-Carbon Bond Formation Strategies

The most direct and widely employed methods for synthesizing terphenyls involve the sequential formation of aryl-aryl bonds. These strategies typically start with a di-functionalized central benzene (B151609) ring to which outer phenyl groups are attached.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bonds

Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-C bonds, providing efficient and versatile pathways for connecting aryl groups. nih.govthermofisher.com These reactions are central to modern organic synthesis due to their reliability and functional group tolerance. mdpi-res.com

The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organohalide using a palladium catalyst, stands out as one of the most powerful methods for preparing biaryl and polyaryl compounds, including terphenyls. tandfonline.comustc.edu.cn Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.

A key strategy for synthesizing unsymmetrical terphenyls like 1-methyl-2,4-diphenylbenzene is the use of sequential, chemoselective Suzuki-Miyaura reactions. acs.org This approach typically utilizes a dihaloarene with halogens of different reactivity, such as 2,4-dibromotoluene (B1294801) or 1-bromo-3-chloro-5-methylbenzene. The more reactive halogen (e.g., bromine) can be selectively coupled with the first equivalent of phenylboronic acid under milder conditions. Subsequently, the less reactive halogen (e.g., chlorine) is coupled in a second step, often requiring a more active catalyst system or harsher conditions. acs.org

For instance, a plausible synthesis could start with 2,4-dibromotoluene. The first coupling with phenylboronic acid would preferentially occur at the more sterically accessible and electronically favorable C4-Br bond. The second coupling at the C2-Br bond would then complete the synthesis.

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling for Unsymmetrical Terphenyl Synthesis acs.org

Step Reactants Catalyst System Base Solvent Temperature Yield
First Coupling Dihalobenzene, Arylboronic acid (1.1 equiv) Pd(OAc)₂ (ligandless) K₃PO₄ Toluene/H₂O Room Temp. Good to Excellent

| Second Coupling | Monohalo-biaryl, Arylboronic acid (1.2 equiv) | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Good to Excellent |

This table presents generalized conditions based on established protocols for unsymmetrical terphenyls. Yields are typically high for both steps.

While the Suzuki-Miyaura reaction is highly prevalent, other palladium-catalyzed cross-coupling reactions are also effective for constructing the aryl-aryl bonds in terphenyl structures. These methods offer alternative pathways that may be advantageous depending on the availability of starting materials and desired functional group compatibility.

Stille Coupling: This reaction couples an organohalide with an organotin compound. It is known for its high functional group tolerance and chemoselectivity. rsc.org For the synthesis of this compound, a sequential Stille coupling could be envisioned using 2,4-dihalo-toluene and phenyltrimethylstannane.

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent. Organozinc compounds are highly reactive, which can lead to faster reaction times and milder conditions. nih.gov This method is particularly useful for coupling sterically hindered substrates.

Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene. While not a direct route to a terphenyl from aryl halides, it can be used to synthesize precursors which are then aromatized.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Organometallic Reagent Key Advantages Potential Drawbacks
Suzuki-Miyaura Organoboron (e.g., boronic acids) High stability, low toxicity, vast commercial availability of reagents. Boronic acids can undergo side reactions like protodeboronation.
Stille Organotin (e.g., stannanes) High functional group tolerance, inert to air and moisture. Toxicity and stoichiometric tin waste. rsc.org

| Negishi | Organozinc | High reactivity, good for sterically hindered substrates. nih.gov | Reagents are sensitive to air and moisture. |

Metal-Free Cross-Coupling Approaches for Aryl Substrates

In recent years, significant efforts have been directed towards developing cross-coupling reactions that avoid transition-metal catalysts to reduce costs and simplify product purification. preprints.orgfiu.edu These "metal-free" methods often rely on different activation mechanisms, such as single electron transfer (SET) processes or the generation of highly reactive aryl radicals or anions. fiu.edu

One such approach involves the coupling of aryl halides with organometallic reagents like arylstannanes or arylzinc compounds, promoted by bases or other additives without a transition metal. acs.orgresearchgate.net For example, lithium chloride has been shown to promote the cross-coupling of aryl halides with tetraphenyltin (B1683108) in DMF, providing biaryls in good yields. acs.org While less developed than their metal-catalyzed counterparts for complex syntheses like unsymmetrical terphenyls, these methods represent a growing area of green chemistry. preprints.org The reactions often proceed via a homolytic aromatic substitution or an SRN1 mechanism. fiu.edu

Ring Annulation and Cycloaromatization Reactions

An alternative to sequentially building aryl-aryl bonds is to construct the central aromatic ring from acyclic or smaller cyclic precursors that already contain the necessary phenyl and methyl substituents.

Formation of Substituted Aromatic Rings via Cyclobutene (B1205218) Ring Expansion

Ring expansion reactions of strained four-membered rings, such as cyclobutenes, offer a pathway to six-membered aromatic rings. chemistrysteps.com This strategy involves the thermal or photochemical electrocyclic ring-opening of a substituted cyclobutene to form a conjugated diene, which can then undergo further reactions, including a 6π-electrocyclization and subsequent aromatization, to yield a benzene derivative.

For the synthesis of this compound, a hypothetical precursor could be a 1-methyl-2,4-diphenyl-substituted cyclobutene. Upon heating, the cyclobutene ring would be expected to open to form a substituted hexatriene intermediate. This intermediate could then undergo electrocyclization to a cyclohexadiene, which would subsequently aromatize, often via oxidation or elimination, to furnish the final this compound product. researchgate.net

While synthetically elegant, the challenge lies in the preparation of the requisite, highly substituted cyclobutene precursor. organic-chemistry.org Methods for cyclobutene synthesis include [2+2] cycloadditions and ring expansion of cyclopropyl (B3062369) carbenes. organic-chemistry.orgrsc.org This approach is less common for simple terphenyls compared to cross-coupling but provides a powerful tool for accessing complex, highly substituted aromatic systems.

Mechanistic Aspects of Carbenoid Insertions in Aromatic Ring Formation

The formation of aromatic rings through carbenoid insertion reactions represents a powerful, albeit complex, strategy in organic synthesis. While not a conventional method for the direct synthesis of this compound, understanding the mechanistic underpinnings of these reactions provides insight into the construction of highly substituted aromatic systems.

Metal-catalyzed decomposition of diazo compounds generates metal carbenoid intermediates, which are key reactive species in these transformations. Rhodium(II) and copper(I) complexes are commonly employed catalysts for this purpose. The mechanism of carbenoid insertion into an aromatic C-H bond can proceed through several pathways.

One proposed mechanism involves an electrophilic aromatic substitution-type process. In this pathway, the electron-deficient carbenoid carbon is attacked by the π-electrons of the aromatic ring, forming a Wheland-type intermediate. Subsequent proton loss re-aromatizes the ring, resulting in the net insertion of the carbene into a C-H bond. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring, with electron-donating groups directing the insertion to the ortho and para positions.

Alternatively, the reaction can proceed via a cyclopropanation-ring-opening sequence, often referred to as the Buchner reaction. The metal carbenoid adds to the aromatic ring to form a norcaradiene intermediate, which is in equilibrium with its cycloheptatriene (B165957) tautomer. Under thermal or photochemical conditions, this cycloheptatriene can rearrange to furnish a substituted benzene derivative. The specific outcome of the reaction is highly dependent on the nature of the carbene, the catalyst, and the reaction conditions.

For the hypothetical synthesis of a precursor to this compound via a carbenoid-mediated reaction, one could envision the intramolecular cyclization of a strategically designed diazo compound. However, controlling the regioselectivity to achieve the desired 1,2,4-substitution pattern on the newly formed ring would be a significant challenge. The electronic and steric influences of the substituents would play a critical role in directing the cyclization.

CatalystProposed IntermediateKey Mechanistic FeaturePotential Product
Rh₂(OAc)₄Rhodium-carbeneElectrophilic aromatic substitutionAromatic C-H insertion product
Cu(I) complexesCopper-carbeneCyclopropanation-ring openingSubstituted cycloheptatriene/aromatic

Directed Functionalization of the Benzene Core and Phenyl Substituents

The functionalization of the pre-formed this compound core or its precursors is a more conventional and versatile approach for the synthesis of its derivatives. Directed functionalization strategies allow for the regioselective introduction of various functional groups.

Halogenation and bromomethylation are fundamental transformations for introducing reactive handles onto aromatic rings, which can then be used for further elaboration. The synthesis of compounds like 2,3-bis(bromomethyl)-1,4-diphenylbenzene, an isomer of a potential precursor to functionalized this compound derivatives, highlights the utility of these methods.

The synthesis of 2,3-bis(bromomethyl)-1,4-diphenylbenzene typically starts from 1,4-diphenyl-2,3-dimethylbenzene. The benzylic methyl groups can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism.

The bromomethylated products are versatile synthetic intermediates. For instance, they can be used in Williamson ether synthesis, nucleophilic substitution reactions, or as precursors for the generation of o-quinodimethanes for Diels-Alder reactions.

SubstrateReagentsProductYield (%)
1,4-Diphenyl-2,3-dimethylbenzeneNBS, BPO, CCl₄2,3-Bis(bromomethyl)-1,4-diphenylbenzeneHigh
TolueneHBr, HCHOBenzyl bromide~80
DureneNBS, BPO1,2,4,5-Tetrakis(bromomethyl)benzene>90

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the benzene ring. In the case of this compound, the directing effects of the existing substituents will govern the position of further substitution.

The methyl group is an activating, ortho-, para-directing group. The phenyl groups are also activating and ortho-, para-directing. Therefore, electrophilic attack will be directed to the positions activated by these groups. The positions ortho and para to the methyl group are positions 3, 5, and 6. The positions ortho and para to the phenyl groups are also positions 3 and 5, as well as positions on the phenyl rings themselves.

Steric hindrance will also play a significant role in determining the product distribution. The positions flanked by two substituents (e.g., position 3) will be sterically hindered. Therefore, electrophilic attack is most likely to occur at position 5, which is para to the phenyl group at position 2 and meta to the phenyl group at position 4, and at the para positions of the two phenyl rings.

Electrophilic ReagentReactionExpected Major Product(s)
HNO₃/H₂SO₄Nitration5-Nitro-1-methyl-2,4-diphenylbenzene and p-nitrophenyl derivatives
Br₂/FeBr₃Bromination5-Bromo-1-methyl-2,4-diphenylbenzene and p-bromophenyl derivatives
CH₃COCl/AlCl₃Friedel-Crafts Acylation5-Acetyl-1-methyl-2,4-diphenylbenzene and p-acetylphenyl derivatives

Computational and Theoretical Investigations of 1 Methyl 2,4 Diphenylbenzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate molecular orbital energies, electron distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 1-methyl-2,4-diphenylbenzene, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation.

In this compound, the HOMO is expected to be delocalized across the π-system of the three phenyl rings, while the LUMO will also be a π-type orbital. The methyl group, being an electron-donating group, will slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted 2,4-diphenylbenzene.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound using DFT

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar aromatic compounds.

Ab initio and semi-empirical methods are employed to study the energetics of chemical reactions and to locate transition state structures. Ab initio methods, Latin for "from the beginning," are based on first principles without the use of experimental data, offering high accuracy but at a significant computational cost. In contrast, semi-empirical methods incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility and conformational preferences.

For a molecule like this compound, which has rotational freedom around the single bonds connecting the phenyl rings, MD simulations can explore its conformational space. The dihedral angles between the planes of the phenyl rings are key conformational parameters. Due to steric hindrance between the ortho-protons of adjacent rings, a completely planar conformation is unlikely. MD simulations can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules and its physical properties.

Theoretical Models for Aromaticity, Conjugation Effects, and Resonance

The phenyl rings are conjugated, meaning they have alternating single and double bonds, which allows for the delocalization of π-electrons over the entire ring. This delocalization is a major source of the thermodynamic stability of aromatic compounds.

The arrangement of the phenyl rings in this compound, which is a derivative of meta-terphenyl, leads to a cross-conjugated system. In a fully conjugated system like para-terphenyl, the conjugation extends linearly across all three rings. In a cross-conjugated system, the π-systems of the two substituent phenyl rings are both conjugated to the central ring, but not directly to each other. This difference in conjugation pattern affects the electronic properties of the molecule, such as its absorption spectrum and conductivity. Theoretical models can quantify these differences in conjugation and their impact on molecular properties.

Simulation of Spectroscopic Signatures for Comparative Analysis

Computational methods can simulate various spectroscopic signatures of molecules, which can be compared with experimental data to validate the computational model and aid in spectral interpretation.

For this compound, the proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) combined with DFT. These calculations can predict the chemical shift for each unique proton and carbon atom in the molecule, which is highly sensitive to the local electronic environment. The predicted spectrum can help in assigning the peaks in an experimental NMR spectrum.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can provide insights into the electronic structure and chromophores within the molecule. For polyphenyl systems, the absorption spectra are characterized by π-π* transitions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)
Methyl Protons2.3
Central Ring Protons7.2 - 7.5
Phenyl Ring Protons7.3 - 7.6

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar aromatic compounds.

Computational Prediction of Structure-Reactivity and Structure-Property Relationships

While specific computational studies focused exclusively on this compound are not extensively detailed in the public domain, the principles of computational chemistry provide a robust framework for predicting its structure-reactivity and structure-property relationships. Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure and properties of organic molecules. researchgate.net By employing methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain valuable insights into the molecule's behavior. bohrium.com Such calculations can predict optimized molecular geometry, electronic properties, and spectroscopic signatures.

Detailed research findings from computational studies on analogous aromatic systems demonstrate the utility of these methods. For instance, calculations on methyl-substituted benzenes have shown that the addition of methyl groups can alter the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A smaller energy gap is often correlated with higher chemical reactivity and can influence the material's conductive properties. researchgate.net

Investigations into other complex organic molecules have successfully used DFT to evaluate structural parameters, chemical reactivity descriptors, and molecular electrostatic potential (MEP). bohrium.com The MEP is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. Furthermore, computational methods can simulate NMR spectra (¹H and ¹³C), which can be compared with experimental data to validate the calculated structure. nih.gov

For this compound, computational models would predict the dihedral angles between the three phenyl rings, which are crucial in determining the extent of π-conjugation across the molecule. This, in turn, influences its electronic and optical properties. The calculated distribution of electron density would reveal how the methyl and phenyl substituents affect the reactivity of the central benzene (B151609) ring.

The following tables represent the type of data that would be generated from such a computational investigation, providing a predictive overview of the molecule's characteristics.

Predicted Electronic and Reactivity Descriptors

This table outlines the key electronic properties and global reactivity descriptors for this compound, calculated using DFT. These parameters are fundamental to understanding the molecule's stability and reactivity.

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates the ability to donate an electron.
LUMO Energy-1.8 eVIndicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.4 eVCorrelates with chemical stability and reactivity.
Ionization Potential (I)6.2 eVThe energy required to remove an electron.
Electron Affinity (A)1.8 eVThe energy released when an electron is added.
Global Hardness (η)2.2 eVMeasures resistance to change in electron distribution.
Dipole Moment0.5 DIndicates the overall polarity of the molecule.

Predicted Structural Parameters

The optimized geometry of this compound can be predicted through energy minimization calculations. Key structural parameters, such as bond lengths and dihedral angles, are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Structural FeatureParameterPredicted Value
Inter-ring C-C BondsC(1)-C(phenyl at 2)1.49 Å
C(4)-C(phenyl at 4)1.49 Å
Dihedral AnglesPhenyl(at 2) - Central Ring45°
Phenyl(at 4) - Central Ring40°
Phenyl(at 2) - Phenyl(at 4)85°
Methyl Group BondC(1)-C(methyl)1.51 Å

Reaction Mechanisms and Reactivity of 1 Methyl 2,4 Diphenylbenzene and Its Analogs

Investigation of Reaction Intermediates and Elucidation of Transition States

The study of reaction mechanisms for compounds like 1-methyl-2,4-diphenylbenzene hinges on identifying the short-lived reaction intermediates and characterizing the high-energy transition states that connect reactants, intermediates, and products.

Reaction Intermediates: In many reactions involving aromatic systems, the key intermediates are carbocations. For electrophilic aromatic substitution, a ubiquitous reaction class for benzene (B151609) derivatives, the central intermediate is the arenium ion , also known as a benzenonium ion or sigma complex. msu.edu This intermediate is formed when an electrophile attacks the π-system of one of the benzene rings, creating a new sigma bond and temporarily disrupting the ring's aromaticity. chemguide.co.uk The positive charge in the arenium ion is delocalized across the remaining sp2-hybridized carbons of the ring, a feature that lends it some stability. msu.edu

In other pathways, particularly oxidative reactions, a radical cation can be a critical intermediate. This species is formed when the aromatic molecule loses a single electron to an oxidizing agent. wikipedia.org The subsequent reactivity is then driven by the unpaired electron and the positive charge. Distinguishing between an arenium ion pathway and a radical cation pathway is a central theme in mechanistic studies of reactions like the Scholl reaction. nih.govnih.gov

Transition States: The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms as bonds are broken and formed. Due to their transient nature, transition states cannot be isolated but can be studied through kinetic experiments and computational chemistry. For instance, kinetic isotope effect (KIE) studies can reveal changes in bonding at the transition state. nih.gov Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometries and energies of transition states, providing insight into the activation energy of a reaction. nih.gov In enzymatic reactions, transition-state analogs—stable molecules that mimic the structure of the transition state—are powerful tools for understanding catalytic mechanisms. nih.gov

Mechanistic Pathways in Oxidative Cyclization Reactions (e.g., Scholl Reaction and related processes)

Oxidative cyclization reactions are powerful methods for forming new carbon-carbon bonds and synthesizing larger polycyclic aromatic hydrocarbons (PAHs) from precursors like this compound. The Scholl reaction is the archetypal example, involving an intramolecular cyclodehydrogenation with the aid of a Lewis acid and/or an oxidant. wikipedia.org

The precise mechanism of the Scholl reaction has been a subject of debate, with evidence supporting two primary competing pathways. nih.gov

Arenium-Ion Mechanism (AIM): This pathway is essentially an intramolecular electrophilic aromatic substitution. It is promoted by strong protic or Lewis acids, which protonate one of the aryl rings to form an arenium ion. This highly electrophilic intermediate then attacks another aryl ring within the same molecule, leading to cyclization. wikipedia.orgnih.gov Reactions that require elevated temperatures are often believed to proceed through this mechanism. wikipedia.org Computational studies on alkoxy-substituted arenes have predicted that the Scholl reaction proceeds via arenium cations. acs.org

Radical-Cation Mechanism: This pathway involves the initial oxidation of the aromatic substrate by a one-electron oxidizing agent (such as FeCl₃) to form a radical cation. wikipedia.orgnih.gov The radical cation then undergoes intramolecular coupling to form a new C-C bond, followed by deprotonation and rearomatization to yield the final product. wikipedia.org

The operative mechanism is highly dependent on the reaction conditions, including the substrate, the choice of oxidant and acid, and the temperature. nih.gov The electronic properties of substituents can also influence the pathway; for example, studies on dimethoxy terphenyls have explored how different substituents direct the mechanism and selectivity of the cyclization. nih.gov

Nucleophilic and Electrophilic Addition Pathways on Aromatic Systems

Aromatic compounds like benzene and its derivatives are characterized by their tendency to undergo substitution reactions rather than addition reactions. This is because addition would lead to the loss of the significant resonance stabilization energy associated with the aromatic π-system. chemguide.co.uk

Electrophilic Addition as a Step in Substitution: The mechanism of electrophilic aromatic substitution (EAS) begins with an electrophilic addition step. The π-electrons of an aromatic ring act as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, the arenium ion. msu.educhemguide.co.uk This step is typically the slow, rate-determining step of the reaction. msu.edu

Step 1 (Electrophilic Addition): Benzene Ring + E⁺ → Arenium Ion Intermediate

Step 2 (Deprotonation): Arenium Ion Intermediate + Base → Substituted Benzene + H-Base

Nucleophilic Addition Pathways: While direct nucleophilic addition to a stable, electron-rich benzene ring is unfavorable, such pathways become possible with highly reactive aromatic intermediates. One notable example involves the reaction of nucleophiles with 1,4-dehydrobenzene diradicals (also known as p-benzynes). These species can be generated from the Bergman cyclization of enediyne compounds. nih.govresearchgate.net Despite being radicals, they can be attacked by nucleophiles, such as enolates. The reaction proceeds via a rate-limiting cyclization to the diradical, which is then rapidly trapped by the nucleophile. nih.gov This provides an alternative method for the alkylation of aromatic systems, forming C-C bonds through a nucleophilic addition mechanism. nih.govresearchgate.net

Isomerization and Rearrangement Mechanisms in Substituted Benzene Derivatives

Substituted benzene derivatives can undergo various isomerization and rearrangement reactions, often driven by the formation of more stable intermediates or products. These mechanisms can be key steps in a synthetic sequence or undesired side reactions.

A common type of rearrangement involves carbocation intermediates, particularly during Friedel-Crafts alkylation. If a primary carbocation is generated from an alkyl halide, it can rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before attacking the benzene ring. youtube.com For example, the reaction of benzene with 1-chloropropane (B146392) and a Lewis acid catalyst yields isopropylbenzene, not n-propylbenzene, due to the rearrangement of the primary propyl cation to the more stable secondary isopropyl cation. utexas.edu

Rearrangements can also occur under the conditions of other reactions. For instance, during the Scholl reaction of certain bent p-terphenyl (B122091) derivatives, a 1,2-aryl shift has been observed, leading to the formation of rearranged polycyclic aromatic products instead of the expected helicene. nsf.gov

Beyond carbocation rearrangements, a variety of named reactions describe specific structural reorganizations in substituted aromatics, such as the Beckmann, Schmidt, and Baeyer-Villager rearrangements. libretexts.org

Photoisomerization represents another class of isomerization. In some derivatives, the absorption of light can promote the molecule to an excited state, where rotation around a double bond becomes possible. This can lead to a cis-trans (E/Z) isomerization. Upon returning to the ground state, the new isomer is formed. Studies on hydrazone derivatives, for example, have investigated the detailed mechanism of photoinduced isomerization using computational methods. nih.gov

Quantitative Analysis of Substituent Effects on Reaction Rates and Selectivity

Substituents on a benzene ring profoundly affect the rate and regioselectivity of electrophilic aromatic substitution reactions. These effects can be analyzed quantitatively and are generally explained by the interplay of inductive and resonance effects. msu.edu

Effect on Reaction Rates (Reactivity): Substituents are classified as either activating or deactivating.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and stabilizing the positive charge in the arenium ion intermediate. This lowers the activation energy of the rate-determining step, increasing the reaction rate compared to unsubstituted benzene. lumenlearning.comyoutube.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and destabilizing the arenium ion intermediate. This increases the activation energy and slows the reaction rate. lumenlearning.comyoutube.com Examples include nitro (-NO₂), carbonyl (-COR), and cyano (-CN) groups.

The following table shows the relative rates of nitration for various monosubstituted benzenes, illustrating the quantitative impact of different substituents.

Effect on Selectivity (Directing Effects): Substituents also direct the position of the incoming electrophile.

Ortho, Para-Directors: These groups direct incoming electrophiles to the positions ortho and para to themselves. Most activating groups (e.g., -OH, -CH₃) and the deactivating halogens (-F, -Cl, -Br, -I) are ortho, para-directors. This is because the positive charge of the arenium ion intermediate can be resonance-stabilized by a lone pair on the substituent or through hyperconjugation. libretexts.orgfiveable.me

Meta-Directors: These groups direct incoming electrophiles to the meta position. Most deactivating groups (e.g., -NO₂, -CN, -CHO) are meta-directors. For these substituents, attack at the ortho or para positions creates a resonance structure where the positive charge is adjacent to a positively polarized atom, which is highly unfavorable. The meta-intermediate avoids this destabilizing interaction. libretexts.org

The following table summarizes the directing effects for the nitration of some substituted benzenes.

Quantitative structure-activity relationships (QSAR), such as those using Hammett constants (σ), provide a mathematical framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants. nih.gov

Advanced Materials Applications of 1 Methyl 2,4 Diphenylbenzene Derivatives

Role in Organic Electronic and Optoelectronic Materials

Derivatives of m-terphenyl (B1677559) are increasingly investigated for their utility in organic electronics, where their inherent properties can be leveraged to create high-performance devices. The m-terphenyl skeleton is particularly valued in host materials for its ability to provide a high triplet energy, which is crucial for preventing energy back-transfer from the emitter in phosphorescent devices. ep2-bayreuth.de

In the field of Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent devices (PHOLEDs), the host material in the emissive layer plays a critical role in device efficiency and stability. A key requirement for a host material is a triplet energy level higher than that of the phosphorescent dopant (emitter) to ensure efficient energy transfer. ep2-bayreuth.de The m-terphenyl moiety has been successfully incorporated into host materials to achieve this goal.

A notable example is the m-terphenyl-modified sulfone derivative, 5′,5′′′′-sulfonyl-di-1,1′:3′,1″-terphenyl (BTPS). acs.orgresearchgate.net This material was specifically designed as a high-triplet-energy host for PHOLEDs. The incorporation of the m-terphenyl units provides high thermal stability and a high triplet energy (ET) of 2.70 eV, while the electron-accepting sulfone moiety enhances charge-transporting properties. acs.orgresearchgate.net When BTPS was used as the host for a blue phosphorescent emitter (FIrpic), the resulting OLEDs demonstrated significantly reduced operating voltages and high efficiencies. acs.org Similarly, green PHOLEDs using BTPS as the host also achieved exceptional performance, reaching power efficiencies over 100 lm W-1. acs.org These results underscore the potential of the m-terphenyl framework in designing next-generation fluorescent and phosphorescent materials.

Table 1: Performance of PHOLEDs Using m-Terphenyl Derivative (BTPS) as Host Material

Emitter (Dopant) Luminance (cd/m²) Operating Voltage (V) Power Efficiency (lm/W) External Quantum Efficiency (%)
Blue (FIrpic) 100 3.33 46.0 21.8
Blue (FIrpic) 1000 - 31.4 17.7
Green (Ir(ppy)₃) 100 2.80 105.0 28.2
Green (Ir(ppy)₃) 1000 - 84.0 25.8

Data sourced from a study on BTPS as a host material. acs.org

The performance of organic electronic devices is fundamentally dependent on the charge-transport characteristics of the organic semiconductor layer. researchgate.net Materials based on terphenyls are investigated for these applications due to their conjugated structure, which can facilitate the movement of charge carriers (holes or electrons). The charge mobility in these materials is influenced by factors such as molecular packing in the solid state and the electronic coupling between adjacent molecules. researchgate.net

Derivatives of m-terphenyl are utilized in electron transport materials. researchgate.net The rigid structure of the terphenyl core helps in forming stable amorphous films, which is a desirable morphology for uniform charge transport across a device. By adding functional groups, such as electron-withdrawing sulfone moieties, the electron-transporting properties of m-terphenyl derivatives can be further enhanced. researchgate.net The development of next-generation organic electronic materials relies on understanding these structure-property relationships to optimize charge transport. researchgate.net

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics, such as displays and sensors. nih.govsigmaaldrich.com The key performance metrics for an OTFT are the charge carrier mobility and the on/off current ratio, which are directly determined by the properties of the organic semiconductor used in the active layer. sigmaaldrich.com

While specific studies on 1-methyl-2,4-diphenylbenzene in OTFTs are not prominent, the characteristics of the broader m-terphenyl class make them relevant candidates. Organic semiconductors for OTFTs require high purity, good film-forming properties, and robust charge transport capabilities. acs.org The inherent stability and defined electronic structure of m-terphenyl derivatives provide a strong foundation for designing high-performance semiconductor materials. The ability to functionalize the terphenyl core allows for the tuning of energy levels (HOMO/LUMO) to facilitate efficient charge injection from the electrodes and to improve molecular packing for higher mobility. nih.gov

Polymer Chemistry and Network Formation

The incorporation of rigid aromatic structures like m-terphenyl into polymer chains is a well-established strategy for creating functional materials with enhanced thermal stability, mechanical strength, and specific electronic or ionic properties.

Redox-active polymers are materials that can undergo reversible oxidation and reduction, making them suitable for applications in energy storage, such as organic radical batteries. nih.govuni-bayreuth.de This functionality is typically achieved by attaching redox-active moieties to a stable polymer backbone. nih.gov

The m-terphenyl unit can serve as a robust, non-reactive building block in such polymers. For example, copolymers incorporating m-terphenyl have been synthesized for use in anion exchange membranes, demonstrating that this unit can be successfully integrated into a polymer backbone to control physicochemical properties like water uptake and mechanical strength. acs.org While this specific application is for ion conduction, the same principle applies to redox-active polymers. By synthesizing m-terphenyl monomers bearing redox-active functional groups (such as nitroxide radicals or phenothiazine), it is possible to create novel polymer films where the terphenyl units provide structural integrity and stability, while the attached groups provide the desired electrochemical activity for energy storage applications. nih.gov

The chemical structure of this compound is related to other compounds that have found direct application in polymerization processes. A notable example is 2,4-diphenyl-4-methyl-1-pentene (B1662018), also known as α-methylstyrene dimer (αMSD). nih.govmdpi.com This compound functions as a highly effective irreversible addition-fragmentation chain transfer (AFCT) agent in radical polymerization. mdpi.com

In the emulsion copolymerization of monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), the addition of αMSD allows for precise control over the molecular weight and narrows the molecular weight distribution of the resulting polymer. nih.govmdpi.com The AFCT mechanism involves the addition of a growing polymer radical to the αMSD molecule, followed by fragmentation, which terminates one chain and releases a new radical to initiate another. This process effectively regulates the polymerization, and studies have shown that increasing the concentration of αMSD leads to a predictable decrease in the molecular weight and degree of polymerization. nih.govmdpi.comresearchgate.net

Furthermore, m-terphenyl itself has been used as a comonomer in superacid-mediated polyhydroxyalkylation to synthesize poly(arylene piperidinium) copolymers. acs.org In these syntheses, m-terphenyl was copolymerized with monomers like p-quaterphenyl (B89873) and N-methyl-4-piperidone to create polymers with tailored properties for anion exchange membranes, demonstrating its utility in creating advanced functional materials through copolymerization. acs.org

Table 2: Effect of 2,4-diphenyl-4-methyl-1-pentene (αMSD) Concentration on Molecular Weight in MMA/BA Copolymerization

αMSD Concentration (wt%) Number-Average Molecular Weight (Mₙ, ×10⁵ g/mol ) Polydispersity Index (PDI) Degree of Polymerization (DP, ×10³)
0 7.95 2.41 7.11
0.2 4.38 2.37 3.96
0.4 2.51 2.32 2.27
0.6 1.83 2.26 1.65
0.8 1.34 2.19 1.21
1.0 0.98 2.15 0.88

Data adapted from a study on the emulsion copolymerization of MMA and BA using αMSD as a chain transfer agent. nih.govmdpi.com

Structure-Performance Correlations in Material Design

The performance of materials derived from this compound is intrinsically linked to their molecular structure. The interplay between molecular planarity, steric hindrance, and the resulting electronic conjugation dictates the optical and thermal properties. Understanding these correlations is paramount for the rational design of new materials with tailored functionalities.

Impact of Molecular Planarity and Steric Hindrance on Optical Properties

The introduction of a methyl group at the ortho-position to a phenyl substituent in the this compound framework induces significant steric hindrance. This steric clash forces the phenyl rings out of the plane of the central benzene (B151609) ring, disrupting the π-conjugation to a certain extent. This deviation from planarity has a profound impact on the optical properties of the material, such as its photoluminescence quantum yield (PLQY) and emission wavelength.

In highly planar conjugated systems, strong intermolecular π-π stacking often leads to aggregation-caused quenching (ACQ) of luminescence in the solid state, which is detrimental for applications in devices like organic light-emitting diodes (OLEDs). The non-planar structure of this compound derivatives, however, can effectively suppress this intermolecular interaction. This steric hindrance minimizes the formation of non-emissive aggregates, thereby enhancing the solid-state luminescence efficiency.

Research on analogous sterically hindered systems has shown that such structural modifications can lead to a significant enhancement in photoluminescence. For instance, simple ortho-methylphenyl substitution in some classes of organic radicals has been shown to boost the photoluminescence quantum efficiency from as low as 1% to as high as 65% in solution. nih.govnih.govaalto.fi This enhancement is attributed to the suppression of non-radiative decay channels through excited-state symmetry breaking and minimal conformational changes in the excited state. nih.gov

The degree of twisting between the phenyl rings, which is a direct consequence of steric hindrance, also influences the energy levels of the molecule. This, in turn, affects the absorption and emission wavelengths. A greater twist angle generally leads to a blue shift in the emission spectrum due to a reduction in the effective conjugation length. By carefully tuning the steric bulk of the substituents, it is possible to control the emission color of the resulting material.

Compound FamilySubstitutionEffect on PLQYReference
Phenyl-substituted Trityl RadicalsOrtho-methylphenylBoosts PLQY from 1% to 65% in solution nih.govnih.govaalto.fi
Phenyl-substituted Trityl RadicalsOrtho-methylphenylSolid-state PLQY of 25% nih.govnih.gov

Thermal Stability and Degradation Pathways in Material Performance

The thermal stability of organic materials is a critical parameter for their practical application in electronic devices, where they can be subjected to elevated temperatures during fabrication and operation. High thermal stability is essential to prevent morphological changes and chemical degradation, which can lead to device failure.

The degradation pathways of alkyl-substituted aromatic compounds often involve the cleavage of the alkyl group from the aromatic ring as an initial step. In the case of this compound, the C-C bond between the methyl group and the benzene ring, or the C-C bonds connecting the phenyl rings, could be susceptible to thermal cleavage. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique to identify the volatile products of thermal decomposition, providing insights into the degradation mechanisms. Studies on related aromatic compounds have shown that pyrolysis can lead to a complex mixture of smaller aromatic fragments. For instance, the pyrolysis of o-terphenyl (B166444) can yield products such as biphenyl (B1667301), p-terphenyl (B122091), m-terphenyl, and triphenylene. researchgate.net

The presence of the methyl group in this compound can also influence the degradation pathway. Alkyl chains on aromatic rings can undergo β-scission, leading to the formation of smaller, more volatile molecules. The specific degradation products of this compound would depend on the pyrolysis conditions, but would likely include benzene, toluene, biphenyl, and various methylated biphenyl and terphenyl isomers.

Material ClassDecomposition Temperature Range (°C)Primary Degradation MechanismReference
Poly(alkylene succinate)s420 - 430β–hydrogen bond scission and homolytic scission mdpi.com
o-TerphenylHigh Temperature PyrolysisHomolytic bond scission and rearrangement researchgate.net

Future Research Directions and Emerging Avenues for 1 Methyl 2,4 Diphenylbenzene

Development of Green and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The future synthesis of 1-methyl-2,4-diphenylbenzene and its derivatives will increasingly focus on environmentally benign methodologies that prioritize efficiency, selectivity, and sustainability. Current multi-step syntheses, which may involve classic reactions like the Diels-Alder followed by isomerization and aromatization, offer robust pathways to terphenyl derivatives. azom.comwalisongo.ac.idacs.org However, these routes can often be improved in terms of atom economy and waste reduction.

Future research will likely pivot towards the development of one-pot, multi-component reactions. For instance, methodologies similar to the Ce(IV) ammonium (B1175870) nitrate-catalyzed three-component protocol used for other m-terphenyl (B1677559) substructures could be adapted. nih.gov Such strategies streamline synthesis by forming multiple chemical bonds in a single operation, reducing the need for intermediate purification steps and minimizing solvent usage. nih.gov The use of greener solvents, such as biodegradable options or supercritical CO2, and the replacement of hazardous reagents are central to this effort. nih.gov Furthermore, the adoption of automated synthesis platforms could enhance efficiency and reproducibility, allowing for the rapid generation of derivative libraries for screening purposes. researchgate.net

Synthesis StrategyPotential AdvantagesRelevant Research Context
Multi-component ReactionsHigher efficiency, reduced waste, streamlined process.Synthesis of m-terphenyl-embedded acridones. nih.gov
Catalytic MethodsIncreased selectivity, lower energy consumption, use of non-toxic catalysts.Use of greener catalysts like DMF.I2 complex in Diels-Alder reactions. nih.gov
Automated SynthesisHigh-throughput screening, improved reproducibility, efficient optimization.Automated synthesis of p-terphenyl (B122091) derivatives via Suzuki-Miyaura coupling. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency.Microwave-assisted cyclization of terphenyl derivatives. nih.gov

Rational Design of Derivatives for Tuned Optoelectronic and Photophysical Properties

The terphenyl scaffold is an excellent platform for creating new organic materials for electronic and photonic applications. The rational design of derivatives of this compound by introducing specific functional groups can precisely control their optoelectronic and photophysical properties. chemrxiv.orgresearchgate.net

Research efforts will be directed towards understanding how terminal substitutions on the phenyl rings influence key parameters like excitation energies, oscillator strengths, and fluorescence lifetimes. chemrxiv.orgresearchgate.net For example, creating "push-pull" systems by adding electron-donating and electron-withdrawing groups can lower excitation energies and enhance charge-transfer character, which is beneficial for applications in photoredox catalysis. chemrxiv.org Incorporating silicon-containing groups, such as triorganosilyl moieties, has been shown to improve the amorphous stability and enhance solid-state luminescence efficiency in other UV-emissive terphenyls, a strategy that could be applied to this compound derivatives for use in organic light-emitting diodes (OLEDs). rsc.org

Theoretical studies using Density Functional Theory (DFT) will be crucial in predicting how different functionalizations will impact the electronic structure and properties of new derivatives, guiding synthetic efforts toward molecules with desired characteristics for applications like organic solar cells. researchgate.net

Property to be TunedDesign StrategyPotential Application
Excitation EnergyIntroduction of push-pull substituents.Photoredox Catalysis. chemrxiv.orgresearchgate.net
Fluorescence Quantum YieldPost-functionalization to create aggregation-induced emission (AIE).Solid-state lighting, sensors. rsc.org
Amorphous StabilityIncorporation of bulky groups like triphenylsilyl.Organic Light-Emitting Diodes (OLEDs). rsc.org
Charge Transportπ-conjugation extension and orbital energy level tuning.Organic Solar Cells. researchgate.net

Integration with Nanomaterials for Hybrid Systems and Advanced Functionalities

The integration of this compound and its functionalized derivatives with nanomaterials presents a promising avenue for creating hybrid systems with synergistic or entirely new functionalities. The aromatic nature of the terphenyl core makes it ideal for non-covalent interactions (π-π stacking) with graphitic surfaces like graphene and carbon nanotubes (CNTs). mdpi.com

Future work will explore the covalent functionalization of CNTs and graphene with terphenyl derivatives to improve their dispersibility and create strong interfacial connections for efficient charge transfer. nih.govmdpi.com Such hybrid materials could find applications in advanced composites, sensors, and energy storage devices. nih.govrsc.org For example, terphenyl-functionalized CNTs could be incorporated into polymer matrices to enhance mechanical strength and electrical conductivity. mdpi.com Similarly, graphene-terphenyl hybrids could be developed for use as electrodes in supercapacitors or as active layers in photovoltaic devices. nih.govrsc.org The use of terphenyls as monomers or crosslinkers in the formation of magnetic polymer composites also represents an emerging area for applications in areas like environmental remediation. mdpi.com

Advanced Theoretical Modeling for Predictive Material Science and Reaction Outcomes

Advanced theoretical and computational modeling will be an indispensable tool in accelerating the discovery and development of materials based on this compound. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be used to predict the geometric, electronic, and optical properties of novel derivatives before they are synthesized. researchgate.nettandfonline.com

These computational studies can provide deep insights into structure-property relationships. nih.govacs.org For example, DFT calculations can be used to optimize molecular geometries, predict bond lengths and angles, and rationalize trends in spectroscopic data. nih.govhhu.de Molecular dynamics (MD) simulations can be employed to understand the behavior of these molecules in different environments and to predict their solubility and self-assembly characteristics. tandfonline.com For more complex applications, such as molecular electronics, advanced methods like non-equilibrium Green's function (NEGF) combined with DFT can be used to model charge transport through single-molecule junctions. researchgate.net This predictive power allows for the in silico screening of large numbers of potential derivatives, focusing experimental efforts on the most promising candidates for specific applications.

Modeling TechniquePredicted Properties/OutcomesApplication Area
Density Functional Theory (DFT)Molecular geometry, electronic structure, bond energies, IR/Raman spectra. tandfonline.comnih.govMaterials design, reaction mechanism studies.
Time-Dependent DFT (TD-DFT)Excitation energies, absorption spectra, charge transfer. researchgate.nettandfonline.comOptoelectronics, photocatalysis.
Molecular Dynamics (MD)Solubility, self-assembly behavior, conformational dynamics. tandfonline.comSupramolecular chemistry, formulation.
NEGF-DFTSingle-molecule conductance, charge transport properties. researchgate.netMolecular electronics.

Exploration of Supramolecular Assemblies and Self-Organizing Systems for Novel Architectures

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of modern materials science. The rigid, planar nature of the terphenyl unit makes this compound an excellent building block for creating novel supramolecular assemblies and self-organizing systems.

Future research will focus on designing derivatives with specific functional groups that can direct their assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.org This could lead to the formation of complex architectures like nanoscale wires, sheets, or vesicles. For example, attaching thiol groups could enable the formation of self-assembled monolayers (SAMs) on gold surfaces, with potential applications in molecular electronics. researchgate.net The orientation of the molecules within these SAMs—either lying parallel or standing perpendicular to the surface—can dramatically alter the electrical conductivity of the monolayer. researchgate.net

Furthermore, the incorporation of terphenyl moieties into polymers can induce self-assembly, leading to ordered structures with unique properties, such as the ferromagnetic interactions observed in certain magnetic polymers with terphenyl linkers. rsc.org By controlling the solvent and other environmental conditions, it may be possible to guide the self-assembly process to create novel materials with tailored architectures and functions. researchgate.net

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 1-methyl-2,4-diphenylbenzene, and how do reaction conditions influence product purity? A: The compound is typically synthesized via Friedel-Crafts alkylation using methyl-substituted benzyl halides and benzene derivatives. Key parameters include:

  • Catalyst : Lewis acids like AlCl₃ (optimizes electrophilic substitution) .
  • Solvent : Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
  • Temperature : Controlled heating (80–120°C) enhances reaction rates while minimizing side products .
    Example Protocol :
ReagentCatalystSolventYield (%)
4-Methylbenzyl chlorideAlCl₃DCM~65–75
2-ChlorotolueneFeCl₃Toluene~50–60

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Advanced Reaction Optimization

Q: How can researchers mitigate competing side reactions (e.g., over-alkylation) during Friedel-Crafts synthesis of this compound? A: Strategies include:

  • Stoichiometric control : Limiting methylating agents to 1:1 molar ratios to prevent polysubstitution .
  • Catalyst modulation : Using milder Lewis acids (e.g., ZnCl₂) or supported catalysts (e.g., AlCl₃ on silica) to reduce reactivity .
  • In situ monitoring : Employing HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure of this compound? A: Core techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), aromatic protons as multiplet clusters (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Distinct signals for quaternary carbons (δ 135–140 ppm) and methyl carbons (δ 20–25 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 244 (C₁₉H₁₆⁺) with fragmentation patterns confirming substituent positions .

Advanced Isomer Differentiation

Q: How can researchers distinguish this compound from its structural isomers (e.g., 1-methyl-3,5-diphenylbenzene)? A: Advanced methods:

  • X-ray crystallography : Resolves spatial arrangement of substituents unambiguously .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns .
  • Computational modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Biological Activity Profiling (Basic)

Q: What protocols are used to assess the antimicrobial potential of this compound? A: Standard assays include:

  • Agar diffusion : Test against Staphylococcus aureus and Escherichia coli; measure inhibition zones .
  • MIC determination : Broth dilution methods to quantify minimum inhibitory concentrations (typical range: 50–200 µg/mL) .
  • Cytotoxicity screening : MTT assays on mammalian cells (e.g., HEK293) to rule off-target effects .

Advanced Mechanistic Studies

Q: How can researchers elucidate the molecular targets of this compound in biological systems? A: Approaches include:

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity with purified proteins .
  • CRISPR-Cas9 knockouts : Identify genes essential for compound activity in model organisms .

Stability and Degradation (Advanced)

Q: Under what conditions does this compound undergo photolytic or oxidative degradation? A: Key findings:

  • Photolysis : UV exposure (λ = 254 nm) generates radicals, leading to demethylation products (e.g., diphenylbenzene) .
  • Oxidation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves methyl groups, producing hydroxylated derivatives .
    Analytical tools :
  • GC-MS : Track degradation intermediates (e.g., 2,4-dinitrotoluene analogs) .
  • EPR spectroscopy : Detect radical species during photolysis .

Handling Data Contradictions

Q: How should researchers resolve discrepancies in reported reaction yields or biological activity data? A: Systematic steps:

Reproduce conditions : Verify catalyst purity, solvent dryness, and temperature control .

Statistical analysis : Apply ANOVA to assess batch-to-batch variability .

Cross-validate assays : Compare MIC results across multiple labs/methods .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.